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Compound of Interest

Compound Name: (S)-1,3-Dimethylpiperazine

Cat. No.: B2479536 Get Quote

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine for Advanced Research and

Development

Introduction
(S)-1,3-Dimethylpiperazine is a chiral heterocyclic amine that has garnered significant interest

as a versatile building block in modern organic synthesis and medicinal chemistry. Its structural

features—a piperazine core functionalized with two methyl groups, one of which introduces a

stereocenter—make it a valuable scaffold for the development of complex molecules with

specific three-dimensional orientations. The piperazine moiety itself is a well-established

pharmacophore, present in a wide array of therapeutic agents due to its ability to modulate

physicochemical properties and interact with biological targets.[1][2] The introduction of a chiral

center, as seen in the (S)-enantiomer, provides an essential tool for researchers to probe

stereo-specific interactions in biological systems, a cornerstone of rational drug design. This

guide provides a detailed overview of its core attributes, synthetic utility, and strategic

applications in drug discovery, tailored for researchers and scientists in the field.

Core Molecular and Physicochemical Attributes
The foundational step in utilizing any chemical reagent is a thorough understanding of its

fundamental properties. (S)-1,3-Dimethylpiperazine is identified by a unique CAS number and

possesses a distinct set of physical and chemical characteristics that dictate its handling,

reactivity, and application.
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1.1 Chemical Identifiers

CAS Number: 1152367-80-0[3]

Molecular Formula: C₆H₁₄N₂[3][4]

Molecular Weight: 114.19 g/mol [3]

SMILES: C[C@H]1CN(C)CCN1[4]

InChI Key: FMMUNDXXVADKHS-LURJTMIESA-N

1.2 Molecular Structure

The structure consists of a six-membered piperazine ring with a methyl group on the nitrogen at

position 1 and a chiral methyl group on the carbon at position 3, defining the (S)-

stereochemistry.

Caption: Molecular structure of (S)-1,3-Dimethylpiperazine.

1.3 Physicochemical Data

The properties of (S)-1,3-Dimethylpiperazine are critical for planning reactions, purification,

and storage. The data below has been aggregated from various chemical suppliers and

databases.

Property Value Reference(s)

Appearance Liquid [3]

Boiling Point 147.9 ± 8.0 °C at 760 mmHg [3]

Density 0.9 ± 0.1 g/cm³ [3]

Flash Point 45.7 ± 9.4 °C [3]

pKa (Predicted) 9.34 ± 0.40 [3]

Storage Conditions
Room temperature, 2-8°C,

sealed in dry
[3][4]
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Synthetic Utility and Experimental Protocols
The primary value of (S)-1,3-Dimethylpiperazine in a laboratory setting lies in its role as a

chiral nucleophilic building block. The two nitrogen atoms exhibit different reactivity profiles; the

secondary amine is typically more reactive in nucleophilic substitution reactions than the

tertiary amine, allowing for regioselective functionalization.

2.1 Role in Nucleophilic Substitution

A key application involves the reaction of the secondary amine with electrophilic centers. This is

exemplified by its use in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being

investigated for their potential as anticancer agents.[5] In this context, (S)-1,3-
Dimethylpiperazine serves as the nucleophile, displacing a chlorine atom on the thiadiazine

core.[5][6] This specific application underscores the compound's utility in creating libraries of

chiral molecules for biological screening. The mild reaction conditions (room temperature in

THF) suggest a high degree of reactivity, which is advantageous for preserving sensitive

functional groups elsewhere in the molecule.[5]

Synthetic Workflow
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Caption: Generalized workflow for a nucleophilic substitution reaction.

2.2 General Experimental Protocol: N-Arylation

This protocol provides a self-validating methodology for the reaction of (S)-1,3-
Dimethylpiperazine with an activated aryl halide.

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add the electrophile (1.0 eq), (S)-1,3-Dimethylpiperazine (1.1 eq), and a
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suitable base (e.g., K₂CO₃, 2.0 eq).

Causality: Using a slight excess of the amine ensures complete consumption of the

limiting electrophile. The inert atmosphere prevents side reactions with atmospheric

oxygen or moisture. The base is crucial for scavenging the acid (e.g., HCl) generated

during the reaction, driving it to completion.

Solvent Addition: Add a dry, aprotic solvent (e.g., THF or DMF) to the flask to achieve a

suitable concentration (typically 0.1-0.5 M).

Causality: Aprotic solvents are used because they do not interfere with the nucleophilic

amine. Proper concentration ensures efficient molecular collisions.

Reaction Execution: Stir the mixture at the desired temperature (ranging from room

temperature to reflux, depending on the electrophile's reactivity) until the reaction is

complete.

Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) to monitor the disappearance of the starting material and the appearance of the product.

Trustworthiness: This step provides direct evidence of the reaction's progress and

confirms the formation of the desired product mass, ensuring the protocol is proceeding as

expected before committing to a full workup.

Workup and Isolation: Upon completion, cool the reaction to room temperature, quench with

water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash

the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification and Characterization: Purify the crude product using flash column

chromatography or distillation. Characterize the final compound using ¹H NMR, ¹³C NMR,

and high-resolution mass spectrometry to confirm its structure and purity.

Strategic Applications in Drug Discovery
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The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-

approved drugs targeting a wide range of diseases.[2][7][8] Its derivatives are particularly

prominent in neuropharmacology, forming the core of antipsychotic, antidepressant, and

anxiolytic agents.[2][7] The value of (S)-1,3-Dimethylpiperazine lies in its ability to introduce

both this proven pharmacophore and a specific stereocenter into a drug candidate.

3.1 The Importance of Chirality

Chirality is a critical determinant of pharmacological activity. Enantiomers of a drug can have

vastly different potencies, efficacies, and metabolic profiles. The (S)-configuration of the methyl

group at the 3-position can provide a crucial steric or hydrophobic interaction with a target

protein (e.g., an enzyme or receptor), enhancing binding affinity and selectivity over the (R)-

enantiomer or the achiral equivalent. Utilizing an enantiomerically pure building block like

(S)-1,3-Dimethylpiperazine is a direct and efficient strategy to synthesize single-enantiomer

drug candidates, avoiding the costly and complex separation of racemic mixtures later in

development.

3.2 A Building Block for Targeted Therapeutics

The strategic incorporation of (S)-1,3-Dimethylpiperazine can be used to optimize lead

compounds. For instance, in the development of kinase inhibitors for oncology, the piperazine

moiety often serves as a linker that projects a vector out of the ATP-binding pocket towards the

solvent-exposed region, where substituents can be modified to improve selectivity and

pharmacokinetic properties.[5] The methyl groups on the piperazine ring can enhance

metabolic stability by blocking sites susceptible to N-dealkylation and can fine-tune the basicity

(pKa) of the nitrogen atoms, which in turn influences solubility and cell permeability.
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Caption: Role of (S)-1,3-Dimethylpiperazine in drug design logic.

Safety and Handling
(S)-1,3-Dimethylpiperazine is an amine compound that requires careful handling to ensure

laboratory safety.

Hazards: It may cause irritation to the eyes and skin.[3] It is harmful if swallowed.

Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
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Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place.[3][4]

Avoid contact with strong oxidizing agents and strong acids.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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